2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid
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Overview
Description
rac-(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid, cis is a compound that belongs to the class of amino acids. It is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and reactivity.
Preparation Methods
The synthesis of rac-(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid, cis typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate cyclopropane derivative and the Fmoc-protected amino acid.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group.
Industrial Production: On an industrial scale, the synthesis may involve the use of automated peptide synthesizers, which allow for the efficient and reproducible production of the compound.
Chemical Reactions Analysis
rac-(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid, cis undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Fmoc group can be removed under basic conditions using piperidine, allowing for further functionalization of the amino acid.
Scientific Research Applications
rac-(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid, cis has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Biology: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Industry: The compound is used in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid, cis involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
rac-(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid, cis can be compared with other similar compounds:
rac-(1R,3S)-1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid: This compound has a similar structure but differs in the position and type of substituents on the cyclopropane ring.
rac-(1R,4R)-4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-fluorocyclohexane-1-carboxylic acid, trans: This compound has a cyclohexane ring instead of a cyclopropane ring, which affects its reactivity and stability.
These comparisons highlight the unique structural features and reactivity of rac-(1R,2S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid, cis.
Biological Activity
2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid is a complex organic compound notable for its unique structural features, including a cyclopropane ring and a fluorenylmethoxycarbonyl group. This compound is characterized by the presence of multiple functional groups, which contribute to its chemical reactivity and potential biological activity. The molecular formula is C20H19NO4 with a molecular weight of approximately 353.37 g/mol.
Structural Characteristics
The compound's structure includes:
- Cyclopropane Ring : Provides unique steric and electronic properties.
- Fluorenylmethoxycarbonyl Group : Commonly used as a protecting group in peptide synthesis, allowing for selective reactions without interference from amine functionalities.
These features enhance its potential applications in medicinal chemistry and organic synthesis.
Research indicates that this compound may exhibit biological activities through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, particularly in the context of peptidomimetic drug design.
- Cytotoxicity : Some derivatives have shown varying levels of cytotoxic effects against different cell lines, indicating potential as an anticancer agent.
- Synergistic Effects : When combined with other antibiotics, it has demonstrated synergistic effects that enhance antimicrobial activity.
Inhibition Studies
A study focusing on the inhibition of O-Acetylserine Sulfhydrylase (OASS) highlighted the compound's ability to bind competitively at the active site, thus inhibiting cysteine biosynthesis in pathogenic bacteria. The findings suggest that such compounds could serve as effective adjuvants in antibiotic therapies against resistant strains like Salmonella Typhimurium .
Cytotoxicity Profiles
In vitro studies have evaluated the cytotoxicity of various derivatives of this compound. For example, certain derivatives exhibited low toxicity profiles while retaining potent inhibitory activities against targeted enzymes . The Minimal Inhibitory Concentrations (MICs) were assessed to determine efficacy against bacterial strains, showing promising results for future therapeutic applications .
Summary of Biological Activity
Activity Type | Description |
---|---|
Enzyme Inhibition | Competes with substrate for enzyme active sites (e.g., OASS) |
Cytotoxicity | Varies by derivative; some show low toxicity while being effective |
Antimicrobial Synergy | Enhances effectiveness when used with other antibiotics |
Future Directions
The potential applications of this compound in drug development are significant. Future research should focus on:
- Structural Modifications : To enhance potency and reduce toxicity.
- In Vivo Studies : To evaluate pharmacokinetics and therapeutic efficacy.
- Combination Therapies : Exploring its use alongside existing antibiotics to combat resistant bacteria.
Properties
Molecular Formula |
C20H19NO4 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C20H19NO4/c22-19(23)17-9-12(17)10-21-20(24)25-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23) |
InChI Key |
BBKBGSJZQUDYLA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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